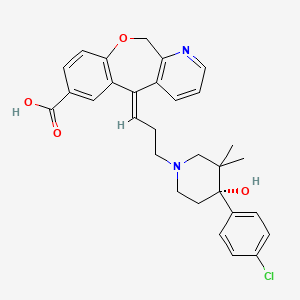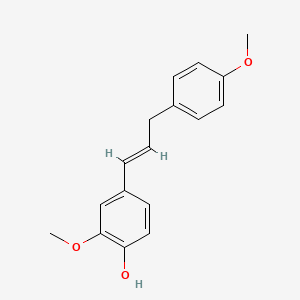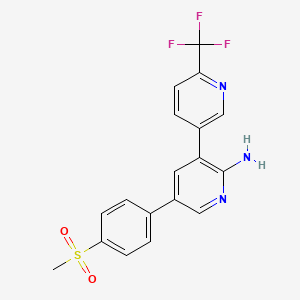
m-PEG4-ホスホン酸
概要
説明
m-PEG4-phosphonic acid is a compound that consists of a polyethylene glycol chain with four ethylene glycol units and a terminal phosphonic acid group. This structure imparts the compound with excellent water solubility and makes it useful in various aqueous-based applications. The phosphonic acid group can strongly bind to metal oxides, making it valuable for surface modification and functional coatings .
科学的研究の応用
m-PEG4-phosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras), which are used for targeted protein degradation
Biology: Employed in bioconjugation reactions to modify biomolecules and enhance their solubility and stability in aqueous solutions
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents
Industry: Applied in surface modification and functional coatings to enhance the properties of materials, such as increasing their resistance to corrosion and improving their adhesion to other surfaces
作用機序
Target of Action
m-PEG4-phosphonic acid is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs . These targets can vary widely, as the specific target protein is determined by the other ligand in the PROTAC molecule .
Mode of Action
The mode of action of m-PEG4-phosphonic acid involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of m-PEG4-phosphonic acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By using m-PEG4-phosphonic acid as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the associated biochemical pathways .
Pharmacokinetics
The hydrophilic peg linker increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of m-PEG4-phosphonic acid is the selective degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the specific protein being targeted .
Action Environment
The action of m-PEG4-phosphonic acid, as part of a PROTAC, can be influenced by various environmental factors. These may include the concentration of the PROTAC, the presence of the target protein and E3 ligase, and the functionality of the ubiquitin-proteasome system
生化学分析
Biochemical Properties
m-PEG4-phosphonic acid plays a role in biochemical reactions as a PROTAC linker . It interacts with two different ligands, one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions involves the exploitation of the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of m-PEG4-phosphonic acid on various types of cells and cellular processes are primarily related to its role in the degradation of target proteins . By interacting with specific ligands, it influences cell function by modulating the ubiquitin-proteasome system, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of m-PEG4-phosphonic acid at the molecular level involves its role as a PROTAC linker . It binds to two different ligands, one for an E3 ubiquitin ligase and the other for the target protein . This binding interaction leads to the selective degradation of target proteins via the ubiquitin-proteasome system .
Temporal Effects in Laboratory Settings
Given its role in the synthesis of PROTAC molecules, it may influence the stability and long-term effects of these molecules on cellular function .
Metabolic Pathways
Given its role as a PROTAC linker, it may interact with enzymes or cofactors involved in the ubiquitin-proteasome system .
Transport and Distribution
Its hydrophilic nature due to the PEG linker may influence its localization or accumulation .
Subcellular Localization
As a PROTAC linker, it may be directed to specific compartments or organelles where the ubiquitin-proteasome system is active .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-phosphonic acid typically involves the attachment of a phosphonic acid group to a polyethylene glycol chain. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of m-PEG4-phosphonic acid often employs large-scale synthesis techniques that ensure high purity and yield. The process involves the controlled reaction of polyethylene glycol with phosphonic acid derivatives under optimized conditions to achieve the desired product. The compound is then purified through various techniques such as crystallization or chromatography to obtain a high-purity product suitable for research and industrial applications .
化学反応の分析
Types of Reactions
m-PEG4-phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the phosphonic acid group to produce different functional groups.
Substitution: The compound can participate in substitution reactions where the phosphonic acid group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of m-PEG4-phosphonic acid can yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized polyethylene glycol compounds .
類似化合物との比較
Similar Compounds
m-PEG4-carboxylic acid: Similar to m-PEG4-phosphonic acid but contains a carboxylic acid group instead of a phosphonic acid group. It is used in similar applications but has different binding properties and reactivity.
m-PEG4-sulfonic acid: Contains a sulfonic acid group and is used for similar purposes but offers different solubility and binding characteristics.
m-PEG4-amine: Features an amine group and is used in bioconjugation and surface modification, providing different reactivity compared to phosphonic acid
Uniqueness
m-PEG4-phosphonic acid is unique due to its strong binding affinity to metal oxides and its ability to form stable coatings and functionalized surfaces. Its excellent water solubility and versatility in various chemical reactions make it a valuable compound in research and industrial applications .
特性
CAS番号 |
750541-89-0 |
|---|---|
分子式 |
C9H21O7P |
分子量 |
272.23 |
IUPAC名 |
(2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid |
InChI |
InChI=1S/C9H21O7P/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H2,10,11,12) |
InChIキー |
QCYYJJNJMLEPMA-UHFFFAOYSA-N |
SMILES |
O=P(O)(O)CCOCCOCCOCCOC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
m-PEG4-phosphonic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B609181.png)
![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)








